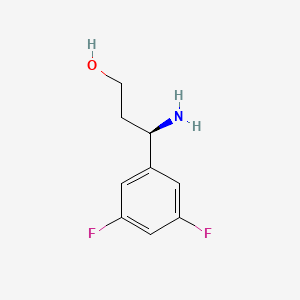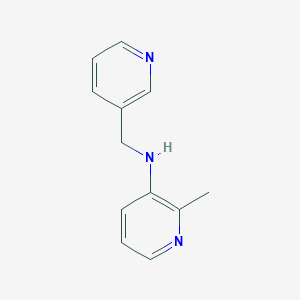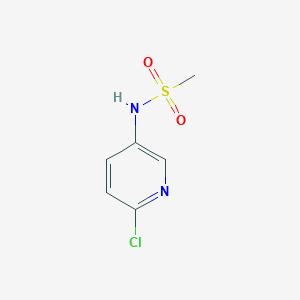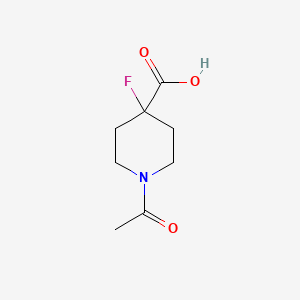
trans-Octahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Octahydro-1H-isoindole: is a saturated heterocyclic compound with the molecular formula C8H15N It is a derivative of isoindole, where the aromatic ring is fully hydrogenated, resulting in a stable, non-aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isoindole: One common method to prepare trans-Octahydro-1H-isoindole involves the catalytic hydrogenation of isoindole. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve complete saturation of the aromatic ring.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions. This method can be tailored to produce the desired stereochemistry of the trans-isomer.
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, which allow for efficient and scalable synthesis. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Octahydro-1H-isoindole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although already fully hydrogenated, further reduction can be performed to modify functional groups attached to the nitrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: trans-Octahydro-1H-isoindole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: this compound is utilized in the synthesis of polymers with unique mechanical and thermal properties.
Material Science: It is investigated for its potential in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which trans-Octahydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Isoindole: The aromatic parent compound of trans-Octahydro-1H-isoindole, which has different chemical reactivity due to its aromatic nature.
Hexahydro-1H-isoindole: A partially hydrogenated derivative with different stereochemistry and reactivity.
Tetrahydroisoquinoline: Another saturated heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to its fully saturated ring structure, which imparts stability and distinct reactivity compared to its aromatic and partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
ODSNARDHJFFSRH-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@@H]2CNC[C@H]2C1 |
SMILES canónico |
C1CCC2CNCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

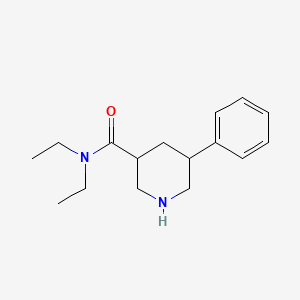
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
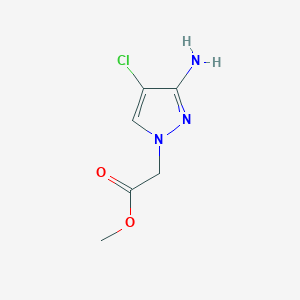

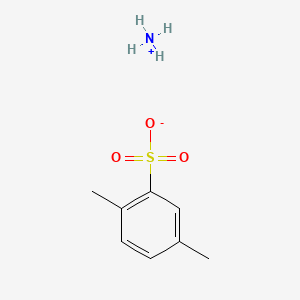
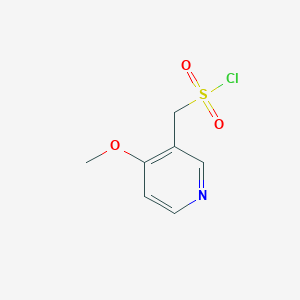
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
